CDC801 is classified under the category of heterocyclic compounds, specifically those containing nitrogen and oxygen in their structure. It is recognized for its activity against phosphodiesterase 4 and tumor necrosis factor-alpha, making it relevant in the treatment of conditions associated with inflammation and immune response dysregulation. The compound has been patented for its unique structural properties and biological activities, indicating its importance in medicinal chemistry .
The synthesis of CDC801 involves several key steps that modify the thalidomide backbone to enhance its pharmacological properties. The primary synthetic route includes:
The molecular structure of CDC801 is characterized by a tricyclic framework that includes a benzoxazole moiety. Key features include:
Molecular modeling studies suggest that the specific arrangement of functional groups allows for effective interaction with biological targets, enhancing its therapeutic potential .
CDC801 participates in several chemical reactions relevant to its mechanism of action:
The inhibition constants (IC50) for CDC801 have been reported at approximately 1.1 μM for phosphodiesterase 4 and 2.5 μM for tumor necrosis factor-alpha, indicating potent activity .
The mechanism of action of CDC801 primarily revolves around its role as an inhibitor of phosphodiesterase 4 and tumor necrosis factor-alpha:
This dual action positions CDC801 as a promising candidate for treating conditions characterized by excessive inflammation .
The physical and chemical properties of CDC801 are crucial for understanding its behavior in biological systems:
Elemental analysis reveals:
These properties influence both the pharmacokinetics and pharmacodynamics of CDC801.
CDC801 has several scientific applications due to its pharmacological properties:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: